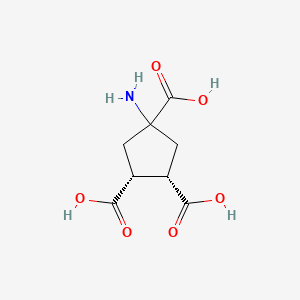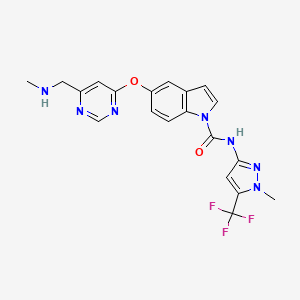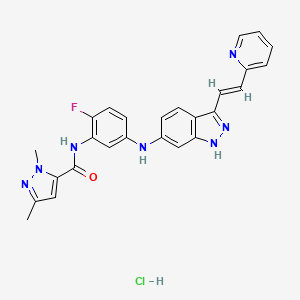
AG-13958 monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG-13958 monohydrochloride is the HCl salt of AG-13958 --- a VEGFA inhibitor potentially for the treatment of age-related macular degeneration. Neovascular AMD, a subtype characterized by the growth of new, pathologic blood vessels, results in most of the cases of severe and rapid vision loss associated with AMD. A critical activator of angiogenesis in neovascular AMD is VEGF.
Wissenschaftliche Forschungsanwendungen
1. Preventive Effect in Cataract Formation
Aminoguanidine monohydrochloride (AG) has demonstrated a preventive effect on galactose cataract formation in rats. AG reduced the mean density, highest density, and opacity area of the lens, thus delaying the occurrence of cataracts. It's noted that a bihydrochloride variant of AG showed increased effectiveness in comparison to AG itself (Cai Nian-sheng, 2002).
2. Influence on Solid State Hydration
AG-013958, a variant of AG-13958, exists as a three-dimensional hydrate in the solid state. This study investigated the hydration and dehydration processes of AG-013958 monohydrate, revealing that its hydrate stability is influenced by vapor pressure and temperature. Such characteristics are crucial in understanding its solubility and bioavailability (T. Alcacio et al., 2006).
3. Cytotoxicity and Genotoxicity in Human Cells
Silver nanoparticles (Ag NPs), which can be associated with AG-13958, have been studied for their cytotoxic and genotoxic effects on human cells. These nanoparticles caused apoptosis, necrosis, and a significant increase in reactive oxygen species, indicating their potential toxicity and impact on cellular health (P. Asharani et al., 2009).
4. Role in Electrocatalysis
Metallic silver, a key component of AG-13958, has been explored for its role in the electro-reduction of CO2 to CO. Research highlights the importance of silver in catalysis, especially in the context of CO2 reduction technologies, where it can significantly enhance efficiency (Yu-Chi Hsieh et al., 2015).
5. Structural and Magnetotransport Properties
The structural and magnetotransport properties of silver-doped perovskite manganites have been investigated, revealing insights into the magnetic and electronic behaviors of these materials. This research is relevant in the field of material science, particularly for applications in electronics and magnetism (W. Koubaa et al., 2008).
6. Antibacterial Properties
AG-13958, through its silver components, has been explored for its antibacterial properties. Silver-based materials like Ag2S/Ag heterodimers have shown effectiveness against bacterial strains, highlighting their potential in antimicrobial applications (Maolin Pang et al., 2010).
7. Glycemic Control Marker
1,5-Anhydroglucitol, a component related to AG-13958, has been identified as a clinical marker for glycemic control. This discovery is significant in the monitoring and diagnosis of diabetes, offering a sensitive and real-time marker of glycemic levels (T. Yamanouchi & Y. Akanuma, 1994).
Eigenschaften
CAS-Nummer |
319463-49-5 |
|---|---|
Produktname |
AG-13958 monohydrochloride |
Molekularformel |
C26H23ClFN7O |
Molekulargewicht |
503.97 |
IUPAC-Name |
1H-Pyrazole-5-carboxamide, N-(2-fluoro-5-((3-((1E)-2-(2-pyridinyl)ethenyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-, monohydrochloride |
InChI |
1S/C26H22FN7O.ClH/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17;/h3-15,29H,1-2H3,(H,30,35)(H,31,32);1H/b11-8+; |
InChI-Schlüssel |
BRTPJWBYMBBEHE-YGCVIUNWSA-N |
SMILES |
Cl.Cc1cc(C(=O)Nc2cc(Nc3ccc4c(\C=C\c5ccccn5)n[nH]c4c3)ccc2F)n(C)n1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG-13958 monohydrochloride, AG-13958 HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



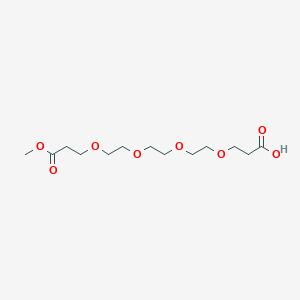
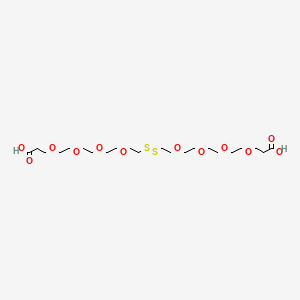
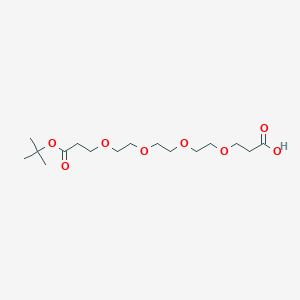
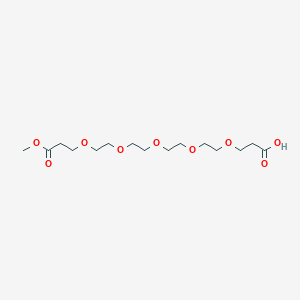
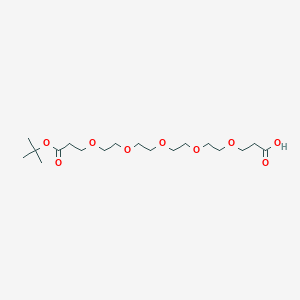

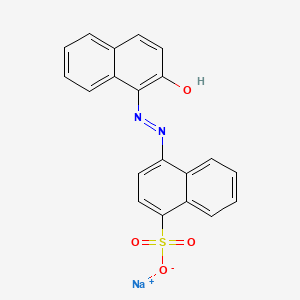
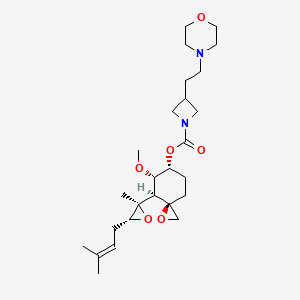
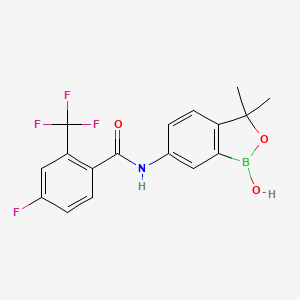
![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)

